molecular formula C11H10Cl2N2 B8058611 1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole CAS No. 61019-61-2

1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole

Cat. No. B8058611
CAS RN: 61019-61-2
M. Wt: 241.11 g/mol
InChI Key: XHGHNWMWDVRXIS-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole is a useful research compound. Its molecular formula is C11H10Cl2N2 and its molecular weight is 241.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antifungal Activity : A study synthesized new derivatives of 1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole, evaluating their antifungal activity against several strains, including Candida albicans and Aspergillus fumigatus. These compounds demonstrated significant antifungal properties, highlighting their potential in treating fungal infections (Chevreuil et al., 2008).

  • Residue Analysis in Food Products : Another study focused on the analysis of imazalil residues in grapefruit. Imazalil, a variant of 1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole, is a fungicide used to prevent decay in citrus fruits. The research developed a method for detecting these residues, which is essential for food safety and regulatory compliance (Stein, Carter, & Murray, 1981).

  • Biological and Toxicological Properties : The biological and toxicological properties of imazalil were explored in a study, assessing its effects on various pathogenic fungi and bacteria, as well as its toxicity in animal models. This research provided valuable insights into the safety and efficacy of this compound for potential therapeutic uses (Thienpont, Van Cutsem, Van Cauteren, & Marsboom, 1981).

  • Antibacterial Agents : Research into analogues of 1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole revealed potential as novel antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This study emphasized the importance of certain structural features for the compound's biological activity (Antolini et al., 1999).

  • Antimicrobial Activity : The synthesis and evaluation of novel compounds derived from 1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole were performed to investigate their antimicrobial properties. These studies contribute to the ongoing search for new and effective antimicrobial agents (Raga et al., 1992).

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2/c12-10-2-1-9(11(13)7-10)3-5-15-6-4-14-8-15/h1-2,4,6-8H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGHNWMWDVRXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618228
Record name 1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole

CAS RN

61019-61-2
Record name 1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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